Product packaging for 5,6-dihydro-4H-thieno[2,3-c]pyrrole(Cat. No.:CAS No. 933726-76-2)

5,6-dihydro-4H-thieno[2,3-c]pyrrole

Cat. No.: B1465117
CAS No.: 933726-76-2
M. Wt: 125.19 g/mol
InChI Key: ILIZNFIPIKPITN-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-thieno[2,3-c]pyrrole (CAS 933726-76-2) is a fully characterized chemical compound supplied as a high-purity reference standard. This product is compliant with stringent regulatory guidelines and is intended for analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development . It provides essential traceability against pharmacopeial standards such as those from the USP or EP . Beyond its primary use as an analytical standard, this versatile scaffold serves as a key reagent in medicinal chemistry research. It is utilized in the preparation of novel heterocyclic compounds, which can act as GPR agonists for the potential treatment of various diseases . Furthermore, derivatives of this core structure, such as methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate, are employed as critical intermediates in the synthesis of targeted pharmaceutical compounds, notably in the development of kinase inhibitors for cancer treatment . The fused heterocyclic system of the thienopyrrole scaffold is recognized for its value in constructing biologically active molecules that enhance drug binding affinity and selectivity, making it a privileged structure in drug discovery programs . Specifications: • CAS Number: 933726-76-2 • Molecular Formula: C 6 H 7 NS • Molecular Weight: 125.19 g/mol Handling & Storage: Store at 2-8°C in a refrigerator . Intended Use: This product is intended for research and analytical purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NS B1465117 5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 933726-76-2

Properties

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIZNFIPIKPITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Dihydro 4h Thieno 2,3 C Pyrrole and Its Analogues

Strategies for Constructing the Thieno[2,3-c]pyrrole Skeletal Framework

The assembly of the thieno[2,3-c]pyrrole core relies on a variety of synthetic approaches, from classical cyclization reactions to modern catalytic processes. These methods provide access to the fundamental bicyclic structure, which can then be further elaborated.

Cyclization Reactions for Ring Formation

The formation of the fused ring system is frequently achieved through intramolecular or intermolecular cyclization reactions, where one ring is constructed onto a pre-existing partner.

One prominent method is the [3+2] cycloaddition , also known as the Van Leusen pyrrole (B145914) synthesis, which is a powerful tool for forming the pyrrole ring. mdpi.com This reaction typically involves the base-mediated cycloaddition of a Tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. mdpi.com In the context of thieno[2,3-c]pyrroles, a suitably substituted thiophene (B33073) bearing an alkene Michael acceptor would react with TosMIC to construct the fused pyrrole ring. mdpi.com A related approach involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, which offers another route to functionalized pyrrole rings. google.com

The Thorpe-Ziegler cyclization is another classical method that can be employed. This intramolecular condensation of a dinitrile, catalyzed by a strong base, can be adapted to form the pyrrole ring fused to the thiophene core. researchgate.net A synthetic sequence could involve the Gewald synthesis to first construct a 2-aminothiophene, followed by N-alkylation with a haloacetonitrile to install the necessary precursor for the Thorpe-Ziegler cyclization. researchgate.net

Other cyclization strategies include building the pyrrole ring from a thiophene precursor bearing two reactive functional groups. For instance, the condensation of a thiophene-3,4-dicarboxylic acid with an amine in the presence of a dehydrating agent like acetic anhydride (B1165640) can yield the corresponding thieno[3,4-c]pyrrole-4,6-dione (B1257111), an analogue of the target scaffold. wikipedia.org A novel phosphineimine–alkylidenemalonate cyclization has also been reported for the synthesis of the parent 5H-thieno[2,3-c]pyrrole system. nih.gov

General strategies often involve either closing the pyrrole ring onto a starting thiophene derivative or, conversely, constructing the thiophene ring onto a pyrrole precursor. organic-chemistry.org The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. organic-chemistry.org

Table 1: Cyclization Strategies for Thieno[2,3-c]pyrrole Frameworks
Reaction TypeKey Reagents/PrecursorsRing FormedReference
[3+2] CycloadditionThiophene-alkene, Tosylmethyl isocyanide (TosMIC), BasePyrrole mdpi.com
Thorpe-Ziegler CyclizationThiophene-dinitrile, Strong BasePyrrole researchgate.net
CondensationThiophene-dicarboxylic acid, Amine, Acetic AnhydridePyrrole (dione) wikipedia.org
Phosphineimine CyclizationPhosphineimine, AlkylidenemalonatePyrrole nih.gov

Palladium-Catalyzed Tandem Coupling Processes

Palladium catalysis offers highly efficient and atom-economical routes to complex heterocyclic systems through tandem or domino reactions. These processes can form multiple bonds in a single operation, rapidly assembling the thieno[2,3-c]pyrrole skeleton.

One such approach involves the domino C-C/C-N coupling of ortho-dihaloarenes (or heteroaromatics) with imines. A 2,3-dihalothiophene, for example, can undergo a palladium-catalyzed reaction with an imine to construct the fused pyrrole ring in a regioselective manner. Similarly, palladium-catalyzed heteroannulation of precursors like 3-propargylmercapto-1,2,4-triazin-5-one with aromatic iodides demonstrates the power of this approach for building fused sulfur-containing heterocycles. nih.gov

For related isomers, such as thieno[3,2-b]pyrroles, Stille coupling has been used effectively. This involves the palladium-catalyzed cross-coupling of an organotin reagent with an organohalide. For example, the coupling of a brominated thienopyrrole carboxylate with a stannylated aromatic or heteroaromatic species can build more complex molecular architectures. nih.gov While demonstrated on an isomer, this methodology is broadly applicable across the thienopyrrole family.

Table 2: Palladium-Catalyzed Syntheses
Reaction NameSubstratesCatalyst System (Example)Product TypeReference
Domino C-C/C-N Couplingortho-Dihalothiophene, IminePd CatalystPyrrole-fused thiophene
Stille CouplingBrominated thienopyrrole, OrganostannanePd(PPh₃)₄Functionalized thienopyrrole nih.gov
HeteroannulationPropargylmercapto-triazinone, Aryl iodidePd CatalystFused heterocycle nih.gov

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, as they combine several synthetic steps into a single procedure, reducing waste and purification efforts.

A regiocontrolled, three-component reaction has been developed for the synthesis of trisubstituted thieno[2,3-c]pyrroles. rsc.org This one-pot process utilizes 2-acetyl-3-thiophenecarboxaldehyde, an amine, and a thiol as the three building blocks. rsc.org The reaction proceeds cleanly to afford the thieno[2,3-c]pyrrole product with water as the only byproduct, highlighting the atom economy of this approach. rsc.org The versatility of this method allows for a range of synthetically accessible trisubstituted analogues. rsc.org

The principles of MCRs for pyrrole synthesis are well-established and can be adapted for the thieno[2,3-c]pyrrole system. nih.gov Many of these reactions involve the generation of key intermediates in situ, which then react further to build the heterocyclic core. nih.gov

Table 3: Multi-Component Synthesis of Thieno[2,3-c]pyrroles
Number of ComponentsStarting MaterialsKey FeaturesReference
Three2-Acetyl-3-thiophenecarboxaldehyde, Amine, ThiolOne-pot, Regiocontrolled, Water is the only byproduct rsc.org

Other Annulation and Rearrangement-Based Syntheses

Beyond direct cyclizations, annulation (ring-forming) reactions and molecular rearrangements provide alternative pathways to the thieno[2,3-c]pyrrole framework and its analogues.

The Curtius rearrangement is a classic named reaction that can be used to synthesize 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one. This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then cyclize intramolecularly. nih.gov The synthesis typically begins with a thiophene diester, such as methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate. rsc.org This precursor is selectively converted to a monoacyl azide, often using reagents like sodium azide or diphenylphosphoryl azide (DPPA). nih.gov Subsequent heating induces the rearrangement to an isocyanate, which undergoes spontaneous cyclization to form the fused pyrrolidone ring. nih.gov

A [4+1] annulation strategy has been reported for the synthesis of the isomeric thieno[2,3-b]pyrroles starting from α-oxoketene-N,S-acetals, demonstrating a different mode of ring construction. Furthermore, the Wolff rearrangement of 3-(thieno-2-yl)-3-oxo-2-diazopropanoates, mediated by rhodium(II) catalysts, has been shown to produce 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones, showcasing the utility of rearrangement reactions in this area.

Table 4: Annulation and Rearrangement Syntheses
Reaction NameKey Intermediate/ProcessApplicationReference
Curtius RearrangementAcyl azide to isocyanateSynthesis of thieno[2,3-c]pyrrol-4-ones nih.gov
[4+1] Annulationα-Oxoketene-N,S-acetalsSynthesis of thieno[2,3-b]pyrroles

Functionalization and Derivatization Approaches of the 5,6-dihydro-4H-thieno[2,3-c]pyrrole Scaffold

Once the core bicyclic system is synthesized, its properties can be tuned through functionalization. The pyrrole nitrogen is a common site for derivatization, allowing for the introduction of a wide variety of substituents.

N-Functionalization Strategies

The secondary amine within the this compound scaffold is a nucleophilic handle for introducing alkyl, aryl, and other functional groups.

A common first step in many N-functionalization strategies is the deprotection of a nitrogen-protecting group used during the synthesis of the core. For example, a tosyl (Ts) group can be removed from a nitrogen atom by treatment with a strong acid, such as 33% hydrobromic acid in acetic acid.

Direct N-alkylation is a straightforward method for derivatization. This is typically achieved by treating the N-H of the thienopyrrole with a strong base, such as sodium hydride (NaH), to generate the corresponding anion, which is then quenched with an alkyl halide (e.g., methyl iodide, allyl bromide, or benzyl (B1604629) bromide). This method has been effectively used for the N-substitution of the isomeric methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

N-arylation can be accomplished using transition metal catalysis. While palladium-catalyzed methods are common, copper-catalyzed Ullmann-type condensations offer a mild and efficient alternative for the N-arylation of pyrroles and other nitrogen heterocycles. These reactions can be performed with aryl iodides or bromides using a copper salt catalyst and a chelating ligand, such as a Schiff base, under relatively mild conditions. nih.gov

For applications requiring stereochemical control, enantioselective N-functionalization methods have been developed for pyrroles. These strategies often employ a chiral catalyst, such as a phase-transfer catalyst derived from an ammonium (B1175870) salt, to direct the addition of a substituent to the nitrogen atom in a stereocontrolled manner.

Table 5: N-Functionalization Strategies
Functionalization TypeReagentsPurposeReference
N-DeprotectionHBr in Acetic AcidRemoval of Tosyl group to liberate N-H
N-AlkylationNaH, Alkyl Halide (e.g., MeI, BnBr)Introduction of alkyl groups
N-ArylationAryl Halide, Cu salt, LigandIntroduction of aryl groups nih.gov
Enantioselective N-FunctionalizationChiral Ammonium Salt CatalystStereocontrolled introduction of substituents

Substitutions on the Thiophene Moiety

The thiophene ring within the this compound scaffold is amenable to electrophilic substitution, a common strategy for introducing functional groups. Like pyrrole and furan, thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the 2-position (alpha to the sulfur atom). onlineorganicchemistrytutor.com This regioselectivity is attributed to the greater stability of the intermediate carbocation formed during the reaction, which can be stabilized by three resonance structures, compared to the two possible for attack at the 3-position. onlineorganicchemistrytutor.comquora.com

One of the key substitution reactions is bromination. For instance, the use of brominating agents on thieno[2,3-c]pyridin-7-one derivatives can introduce a bromine atom at the 2-position of the thiophene ring. This bromo-derivative serves as a versatile intermediate, enhancing the electrophilicity of the ring system and paving the way for further modifications through cross-coupling reactions.

Another approach to functionalizing the thiophene moiety involves a multi-step synthesis. A novel route to the 5,6-dihydro-4-H-thieno[3,2-b]pyrrol-5-one ring system, an isomer of the title compound, relies on an intermediate substituted-thiophene synthesis. documentsdelivered.comresearchgate.net This highlights the importance of pre-functionalized thiophenes as building blocks for constructing the desired bicyclic system.

Substitutions on the Pyrrole Moiety

Functionalization of the pyrrole moiety in this compound and its analogues primarily involves substitution at the nitrogen atom. This N-functionalization is a crucial step in modifying the compound's properties and biological activity. thieme.de

A common method for N-substitution is alkylation. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be alkylated with reagents like methyl iodide, allyl bromide, propargyl bromide, and benzyl bromide in the presence of a base such as sodium hydride in THF. researchgate.net This reaction yields the corresponding N-substituted derivatives, which can then undergo further transformations. researchgate.net

In the context of developing kinase inhibitors, the introduction of a morpholinoethyl group at the nitrogen of a 6,6-dimethyl-2-substituted-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one derivative has been shown to enhance solubility and target engagement. This demonstrates how strategic N-substitution can directly impact the pharmacological profile of these compounds.

Furthermore, enantioselective methods for N-functionalization of pyrroles are being developed, utilizing chiral catalysts to introduce stereocenters with high control. thieme.de While not specific to the thieno[2,3-c]pyrrole system in the cited literature, these advanced techniques hold promise for the stereocontrolled synthesis of chiral derivatives.

Regioselective Synthesis of Substituted Derivatives

The ability to control the position of substituents on the thieno[2,3-c]pyrrole scaffold is paramount for establishing structure-activity relationships and optimizing the properties of these compounds. Regioselective synthesis ensures that functional groups are introduced at specific, desired locations on the heterocyclic rings.

A notable example of a regiocontrolled synthesis is a one-pot, three-component reaction that yields tri-substituted thieno[2,3-c]pyrroles. merckmillipore.com This method utilizes 2-acetyl-3-thiophenecarboxaldehyde, which reacts with an amine and a thiol nucleophile to produce the target compound with water as the only byproduct. merckmillipore.com This approach expands the accessible range of synthetically useful tri-substituted thieno[2,3-c]pyrroles. merckmillipore.com

Another strategy involves the Curtius rearrangement of acyl azides derived from methyl thiophene-3-carboxylate derivatives. This method allows for the regiospecific conversion of an ester group to an isocyanate, which then undergoes cyclization to form the 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one scaffold. This highlights how classical rearrangement reactions can be employed to achieve high regioselectivity.

The synthesis of specific isomers, such as 5,6-dihydro-4-H-thieno[3,2-b]pyrrol-5-ones, has also been achieved through novel routes involving the rhodium(II)-mediated Wolff rearrangement of 3-(thieno-2-yl)-3-oxo-2-diazopropanoates. nih.gov This further underscores the importance of developing diverse synthetic strategies to access different regioisomers of the thienopyrrole core.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods in organic chemistry. This trend has also impacted the synthesis of thienopyrroles, with microwave-assisted synthesis and the use of biodegradable or non-metal catalysts gaining prominence.

Microwave-Assisted Synthesis of Thienopyrroles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions that are difficult to achieve through conventional heating. unife.itnih.govyoutube.comyoutube.com The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in significantly shorter reaction times, often from hours to minutes. unife.itnih.govyoutube.com

This technology has been successfully applied to the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, which are structurally related to the thieno[2,3-c]pyrrole core. unife.itnih.gov The microwave-assisted aromatization method produced these compounds in good yields within minutes, a significant improvement over conventional heating methods. unife.itnih.gov Similarly, microwave irradiation has been employed in the synthesis of various other heterocyclic systems, such as 4H-pyrano[2,3-c]pyrazoles and 2,3-dihydro-4-pyridinones, demonstrating its broad applicability. nanobioletters.comnih.gov In some cases, the use of a solid support like Montmorillonite K-10 in conjunction with microwave heating can further enhance reaction efficiency. nih.gov

The benefits of microwave-assisted synthesis extend to creating diverse libraries of compounds for biological screening. For example, novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives have been synthesized using this method for evaluation of their hypolipidemic activity. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Often hours Typically minutes unife.itnih.gov
Energy Efficiency Lower Higher youtube.com
Heating Non-uniform Uniform and rapid youtube.com
Yields Variable Often improved unife.itnih.govnanobioletters.com
Solvent Use Can be significant Can be reduced or solvent-free youtube.com

Utilization of Biodegradable or Non-Metal Catalysts

The development of catalytic systems that are environmentally benign is a cornerstone of green chemistry. This includes the use of biodegradable catalysts and non-metal organocatalysts, which can offer advantages over traditional metal catalysts in terms of toxicity, cost, and environmental impact. researchgate.netchula.ac.thmdpi.com

While the direct application of biodegradable catalysts to the synthesis of this compound is not extensively documented in the provided search results, the broader field of organic synthesis is seeing increased use of such catalysts. For example, naturally occurring organic acids like oxalic, malonic, and citric acid have been employed as safe, inexpensive, and biodegradable organocatalysts for the Paal-Knorr synthesis of pyrroles. researchgate.net This metal-free procedure is attractive for the pharmaceutical industry as it avoids potential metal contamination of the final products. researchgate.net

Similarly, metal-free methods are being developed for the synthesis of related heterocyclic systems. For instance, thieno[2,3-c]pyridine derivatives have been synthesized without the use of metal catalysts through a 1,2,3-triazole-mediated denitrogenative transformation reaction. nih.gov This approach overcomes the limitations of conventional methods that often rely on expensive and challenging metal catalysts. nih.gov

The use of non-metal catalysts, or organocatalysts, is a rapidly growing area of research. researchgate.net These small organic molecules can catalyze a wide range of chemical transformations with high efficiency and selectivity. researchgate.net The principles of organocatalysis are being applied to the synthesis of various heterocyclic compounds, offering a more sustainable alternative to metal-based catalysis.

Advanced Characterization and Structural Elucidation of 5,6 Dihydro 4h Thieno 2,3 C Pyrrole Derivatives

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5,6-dihydro-4H-thieno[2,3-c]pyrrole derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

In the ¹H NMR spectrum of a typical this compound derivative, characteristic signals corresponding to the protons on the thiophene (B33073) and pyrrole (B145914) rings, as well as any substituents, are observed. For instance, the protons on the thiophene ring typically appear in the aromatic region, while the protons on the dihydropyrrole ring exhibit shifts in the aliphatic region. The coupling patterns between adjacent protons provide valuable information about their connectivity. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. For example, the carbon atoms of the thiophene ring will have characteristic chemical shifts that differ from those of the pyrrole ring and any attached functional groups. rsc.org The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals and, consequently, the complete structural elucidation of the molecule. beilstein-journals.org

Compound Name¹H NMR (ppm)¹³C NMR (ppm)
Methyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate11.66 (s, 1H), 7.58 (d, J = 8.0 Hz, 2H), 7.39 – 7.05 (m, 8H), 6.08 (s, 1H), 3.58 (s, 3H)171.8, 164.4, 162.9, 153.0, 136.9, 136.7, 129.1, 128.7, 128.4, 128.1, 125.8, 122.9, 112.4, 61.0, 51.6
Methyl 3-(5'-(3''-aminoisoindol-1''-ylideneamino)-3',4'-diethyl-1'H-pyrrol-2'-yl)-2-cyano-acrylate1.10-1.21 (m, 6H, CH3), 2.59-2.65 (m, 4H, CH2), 3.76 (s, 3H, OCH3), 7.58-7.63 (m, 2H, 5''-H, 6''-CH), 7.75 (s, 1H, 3-H), [7.80, 8.03] (2d, 2H, 4''-H, 7''-CH), 12.96 (bs, 1H, NH)170.23, 164.87, 146.97, 140.30, 139.61, 133.04, 126.27, 122.35, 121.62, 111.29, 89.54, 83.30, 52.20, 17.00, 15.62

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. This provides a direct measure of the molecular mass of the this compound derivative.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements. fiu.edu This precision allows for the determination of the elemental composition of the molecule, as the exact mass can be used to distinguish between different molecular formulas that may have the same nominal mass. fiu.eduu-pec.fr For example, HRMS can differentiate between a compound containing sulfur and one containing two oxygen atoms, which may have very similar integer masses. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent fragments. fiu.edu

TechniqueInformation Obtained
Mass Spectrometry (MS)Molecular weight determination
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental composition

Crystallographic Analysis

While spectroscopic techniques provide invaluable information about molecular connectivity, crystallographic analysis offers a definitive three-dimensional picture of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction Studies of Thienopyrrole Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. elsevierpure.com To perform this analysis, a suitable single crystal of the this compound derivative is required. rsc.org When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern.

Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined with high precision. elsevierpure.com This provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. The resulting crystal structure provides the ultimate proof of the compound's identity and stereochemistry. researchgate.netresearchgate.net

Purity Assessment and Chromatographic Methods

Ensuring the purity of a synthesized compound is crucial for its subsequent use. Chromatographic techniques are widely employed for both the purification and purity assessment of this compound derivatives.

Computational and Theoretical Investigations of 5,6 Dihydro 4h Thieno 2,3 C Pyrrole

Electronic Structure and Reactivity Predictions

Understanding the electronic structure and predicting the reactivity of 5,6-dihydro-4H-thieno[2,3-c]pyrrole are crucial for its application in drug design and materials science. Various computational techniques are employed to map its electronic landscape and identify sites prone to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of heterocyclic compounds. For scaffolds related to this compound, DFT calculations, often cross-validated with experimental data like X-ray crystallography, are used to refine computational models of bond angles and torsion parameters. These calculations provide insights into the molecule's geometry and electronic distribution, which are fundamental to its chemical behavior.

For instance, in studies of related thieno[2,3-b]pyrrol-5-one based conducting polymers, DFT calculations were performed on the monomer unit to understand its electronic characteristics, which are crucial for applications in organic photovoltaics. researchgate.net

Quantum chemical calculations are employed to investigate the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of molecules. These calculations, often performed using methods like DFT with specific basis sets (e.g., B3LYP/6-311++G(d,p)), provide detailed information about the structural parameters such as bond lengths and bond angles. researchgate.net This level of detail is essential for understanding the geometry and orientation of the molecule, which in turn influences its interactions with other molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (prone to electrophilic attack), while blue represents areas of positive potential (prone to nucleophilic attack). researchgate.netresearchgate.net

For a given molecule, the MEP map can reveal the most likely sites for interaction. For example, in a related molecule, negative regions were observed over specific functional groups, indicating them as potential sites for electrophilic attack, while positive regions were located over other atoms, suggesting them as sites for nucleophilic attack. researchgate.net This information is critical for understanding and predicting the intermolecular interactions that govern the biological activity of the this compound scaffold.

Conformational Analysis and Molecular Dynamics Simulations

While specific conformational analysis and molecular dynamics simulation data for the parent this compound are not extensively detailed in the provided search results, these techniques are fundamental in computational chemistry. Conformational analysis would explore the different spatial arrangements of the atoms in the molecule and their relative energies, identifying the most stable conformers. Molecular dynamics simulations would then provide insights into the dynamic behavior of the molecule over time, including its flexibility and how it might interact with its environment, such as a solvent or a biological receptor.

Molecular Docking Studies on this compound Scaffolds

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a protein target.

Molecular docking studies have been instrumental in evaluating the potential of various pyrrole-based scaffolds as inhibitors of specific biological targets. nih.gov For example, in the development of new antitubercular agents, molecular docking was used to investigate the binding interactions of pyrrole (B145914) scaffolds with the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase. nih.gov These studies can identify crucial structural features that contribute to the inhibitory activity of the compounds. nih.gov

Similarly, docking studies on fused 1H-pyrrole derivatives have been conducted to understand their interactions with targets like EGFR and CDK-2. nih.gov The results of these simulations can show a high affinity of the synthesized compounds for the target enzymes, often comparable to or better than reference compounds. nih.gov The docking scores and predicted binding energies from these studies provide a rational basis for the further design and optimization of potent inhibitors based on the this compound scaffold.

Enzyme-Inhibitor Binding Site Analysis

Computational analysis, particularly through molecular docking and X-ray crystallography, is instrumental in elucidating the precise interactions between an inhibitor and its target enzyme's active site. For scaffolds related to this compound, these studies have provided critical insights into the molecular basis of their inhibitory activity.

Derivatives of thieno[2,3-d]pyrimidine-4-one, which share a fused thiophene (B33073) ring system, have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a key target in cancer therapy. nih.gov Molecular modeling studies of these inhibitors within the DHFR active site have revealed specific, crucial interactions. The oxygen atom at position 4, for instance, is vital for forming hydrogen bonds with the amino acid residues Val115, Ile7, and Tyr121. nih.gov Furthermore, the sulfur atom of the thiophene ring plays a key role, mimicking the 4-amino group of the established drug methotrexate, allowing it to bind in a similar "flipped" orientation. nih.gov

In a similar vein, studies on 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues, inhibitors of the transforming growth factor-beta type I (TβR-I) receptor kinase, have benefited from co-crystallization and X-ray analysis. This has allowed for the direct visualization of the binding mode of these inhibitors within the enzyme's kinase domain, confirming computational predictions. nih.gov Computational examinations of other related structures, such as thieno-thiazolostilbenes designed as butyrylcholinesterase (BChE) inhibitors, have highlighted the importance of hydrophobic interactions with residues like Phe329 in the active site. mdpi.com

Inhibitor ClassTarget EnzymeKey Interacting ResiduesInteraction TypeSource
Thieno[2,3-d]pyrimidine-4-onesDihydrofolate Reductase (DHFR)Val115, Ile7, Tyr121Hydrogen Bonding nih.gov
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazolesTβR-I Receptor KinaseNot SpecifiedBinding confirmed by X-ray nih.gov
Thieno-thiazolostilbenesButyrylcholinesterase (BChE)Phe329Hydrophobic Interaction mdpi.com

Receptor-Modulator Interaction Profiling

Computational profiling is essential for predicting the affinity and selectivity of a compound across various receptor subtypes. This is particularly important for thienopyrrole derivatives, which have been investigated as modulators for several receptor systems, most notably serotonin (B10506) (5-HT) receptors.

Bioisosteric analogues of N,N-dimethyltryptamine (DMT), where the indole (B1671886) nucleus is replaced by a thieno[3,2-b]pyrrole or thieno[2,3-b]pyrrole core, have been synthesized and computationally evaluated. nih.gov These studies revealed that while the thienopyrrole analogues had lower affinity for 5-HT2 receptors compared to DMT, they possessed significantly greater affinity for the 5-HT1A receptor. nih.gov This suggests that the thienopyrrole scaffold can serve as a potent bioisostere for the indole ring in compounds targeting the 5-HT1A receptor, and that receptor isoforms are highly sensitive to the electronic character of the aromatic system. nih.gov

Further computational work has been applied to novel scaffolds containing a thiophene ring fused to other heterocyclic systems. For example, in silico studies involving molecular docking and dynamic simulations were performed on 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine derivatives to predict their interaction profile and classify them as potential agonists at the α1β2γ2-GABAA receptor subtype. mdpi.com

Compound ScaffoldTarget Receptor(s)Key Findings on Affinity/SelectivitySource
Thieno[3,2-b]pyrrole & Thieno[2,3-b]pyrroleSerotonin 5-HT1A, 5-HT2A/2B/2CSignificantly greater affinity for 5-HT1A receptor compared to indole analogue (DMT). Lower affinity for 5-HT2 receptors. nih.gov
Pyrazolo[1,5-a]thieno[2,3-c]pyrimidineGABAA Receptor (α1β2γ2)In silico simulations predict agonist profile for specific derivatives. mdpi.com
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoleTβR-I Kinase, p38 MAP KinaseSelectivity profile depends on the nature of substituents on the core scaffold. nih.gov

Pharmacophore Modeling and Virtual Screening for Targeted Design

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new bioactive compounds from large chemical libraries. nih.gov A pharmacophore model represents the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govresearchgate.net

This model is then used as a 3D query to screen vast databases of compounds in a process called virtual screening. nih.gov The goal is to filter these large libraries down to a manageable number of "hits" that have a high probability of being active, thereby enriching the pool of candidates for experimental testing. nih.gov

This methodology has been successfully applied to identify inhibitors for various targets using scaffolds related to thienopyrroles. For example, a structure-based pharmacophore model was developed for tubulin inhibitors based on co-crystallized structures. mdpi.com The resulting model, comprising a hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature, was validated and used to screen a database. This integrated approach, combining pharmacophore mapping with molecular docking, led to the identification of five structurally diverse hits that were subsequently confirmed to have biological activity. mdpi.com Similarly, 3D-QSAR pharmacophore models have been built for targets like spleen tyrosine kinase (SYK) and used to screen natural product databases to discover novel inhibitor scaffolds. frontiersin.org

Pharmacophore FeatureDescriptionExample Application
Hydrogen Bond Acceptor (HBA)A Lewis basic atom (e.g., N, O) capable of accepting a hydrogen bond.Tubulin Inhibitor Model mdpi.com
Aromatic Ring (AR)A planar, cyclic, conjugated system, like a phenyl or thiophene ring.Tubulin Inhibitor Model mdpi.com
Hydrophobic (HY)A non-polar group that forms favorable interactions with non-polar regions of the target.Tubulin Inhibitor Model mdpi.com

Structure-Activity Relationship (SAR) Computational Analysis

Computational Structure-Activity Relationship (SAR) analysis investigates how modifications to a molecule's chemical structure affect its biological activity. This analysis is fundamental to lead optimization, guiding chemists in designing derivatives with improved potency, selectivity, and pharmacokinetic properties.

For systems closely related to this compound, computational SAR has been pivotal. In a series of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives, SAR studies were performed to optimize cannabinoid receptor agonists. nih.gov The computational analysis guided modifications to both the fused thiophene portion of the scaffold and the C-3 amide substituents, which successfully improved both potency and selectivity. nih.gov

In the development of thieno[2,3-d]pyrimidine-based DHFR inhibitors, SAR analysis revealed key structural insights. It was found that elongating an alkyl group at position 6 increased the compound's lipophilicity, which can facilitate passive diffusion across cell membranes and enhance potency. nih.gov Similarly, SAR studies of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues as TβR-I kinase inhibitors showed that the nature of the substituent 'warhead' group was critical for selectivity; phenyl substituents conferred greater selectivity against p38 MAP kinase compared to quinoline-4-yl moieties. nih.gov

Core ScaffoldPosition of ModificationStructural ChangeImpact on Activity/SelectivitySource
Dihydro-4H-thieno[2,3-c]pyranThiophene fusion & C-3 amideVaried substituentsImproved potency and selectivity at cannabinoid receptors nih.gov
Thieno[2,3-d]pyrimidine-4-onePosition 6Elongation of alkyl chain (e.g., methyl to ethyl)Increased lipophilicity and potency against DHFR nih.gov
Dihydro-4H-pyrrolo[1,2-b]pyrazole'Warhead' groupPhenyl vs. Quinoline-4-ylDetermined selectivity against p38 MAP kinase nih.gov

Research Applications of 5,6 Dihydro 4h Thieno 2,3 C Pyrrole Derivatives

In Medicinal Chemistry Research (excluding clinical data)

The exploration of 5,6-dihydro-4H-thieno[2,3-c]pyrrole and its related isomers in medicinal chemistry has primarily focused on their utility as scaffolds for generating libraries of bioactive molecules. The inherent chemical properties of the thienopyrrole core, including its ability to participate in various chemical reactions, allow for the strategic design and synthesis of analogues with tailored biological activities.

The design of bioactive agents based on the this compound scaffold often involves the introduction of various substituents on the thiophene (B33073) and pyrrole (B145914) rings to modulate their physicochemical properties and biological targets. Synthetic strategies for creating analogues are diverse and adaptable.

One common approach involves the multi-step synthesis starting from thiophene derivatives. For instance, the synthesis of related thieno[3,2-b]pyrrole structures has been achieved through the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, followed by further chemical transformations. Key reactions in the synthesis of such analogues include alkylation, transformation of the carboxylate group into other reactive functionalities, intramolecular cyclizations, and amide bond formation. These methods allow for the creation of diverse libraries of compounds for biological screening.

Another synthetic route for a related scaffold, 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione, involves a condensation reaction of thiophene-3,4-dicarboxylic acid with acetic anhydride (B1165640). This highlights the versatility of synthetic approaches to different isomers of the thienopyrrole core. The strategic selection of starting materials and reaction conditions enables the generation of a wide array of derivatives for investigation as potential bioactive agents.

Derivatives of the thienopyrrole scaffold have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The following subsections detail the research findings in this area for specific enzyme targets.

Currently, there is a lack of published research specifically identifying derivatives of this compound as direct inhibitors of glycogen (B147801) phosphorylase (GP). However, the search for novel GP inhibitors is an active area of research for the management of type 2 diabetes. Studies have explored a variety of heterocyclic scaffolds for this purpose. For example, flavonoids, 2-styrylchromones, and pyrazoles have been investigated as potential GP inhibitors. nih.gov The exploration of diverse chemical structures, including the thieno[2,3-c]pyrrole scaffold, could be a potential avenue for future research in the development of novel GP inhibitors.

While direct studies on this compound derivatives as histone demethylase inhibitors are not prevalent in the available literature, research on the isomeric thieno[3,2-b]pyrrole scaffold has shown significant promise. Specifically, N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives have been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1 or KDM1A), a key enzyme in histone modification and a target in oncology. acs.org

A high-throughput screening campaign led to the discovery of a potent hit from this class of compounds. Subsequent optimization of this initial hit resulted in the development of highly potent inhibitors.

Table 1: In Vitro Inhibition of KDM1A/LSD1 by Thieno[3,2-b]pyrrole-5-carboxamide Derivatives

Compound Biochemical IC50 (μM)
Compound 19 2.9
Compound 90 0.162

Data sourced from a study on thieno[3,2-b]pyrrole-5-carboxamides as KDM1A/LSD1 inhibitors. acs.org

These findings suggest that the thienopyrrole core structure is a viable starting point for designing inhibitors of histone demethylases, and further exploration of the this compound isomer in this context is warranted.

There is currently no direct evidence in the scientific literature of this compound derivatives being investigated as inhibitors of Inosine Monophosphate Dehydrogenase 2 (IMPDH2). IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive and antiviral therapies. nih.gov The search for novel IMPDH inhibitors involves screening diverse chemical libraries. While various heterocyclic scaffolds such as benzoxazoles and triazoles have been explored, the potential of the thieno[2,3-c]pyrrole scaffold in this area remains to be investigated. nih.gov

The inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-established strategy in cancer therapy. While direct studies on this compound derivatives are limited, research on structurally related heterocyclic systems provides insights into the potential of this scaffold.

For instance, derivatives of pyrrolo[2,3-d]pyrimidines, which are structurally analogous to the thienopyrrole core, have been extensively developed as EGFR tyrosine kinase inhibitors. nih.gov Furthermore, a novel series of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, which contain a thieno-fused ring system, have been designed and synthesized. One compound from this series, compound 6g, demonstrated potent inhibitory activity against the EGFR-overexpressing human A549 lung cancer cell line.

Table 2: In Vitro Inhibitory Activity of a Thieno-fused Pyrazole Derivative

Compound Cell Line IC50 (μmol·L⁻¹)
6g A549 9.68 ± 1.95

Data from a study on 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives.

These findings indicate that thiophene-containing fused heterocyclic systems can serve as a basis for the design of potent EGFR tyrosine kinase inhibitors. The this compound scaffold, therefore, represents a promising framework for the development of novel anticancer agents targeting EGFR.

In Vitro Enzyme Inhibition Studies

Vascular Endothelial Growth Factor Receptor (VEGFR-2) / AKT Dual Inhibitors

In the realm of oncology, the dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the serine/threonine kinase AKT presents a promising strategy to counteract tumor growth and angiogenesis. Researchers have successfully utilized the fused thienopyrrole framework to develop potent dual inhibitors. A study focusing on fused thienopyrrole and pyrrolothienopyrimidine scaffolds led to the identification of compounds with significant antiproliferative activity against cancer cell lines. nih.govnih.govnih.govnih.gov

Mechanistic studies revealed that these compounds effectively inhibit both VEGFR-2 and AKT kinases. For instance, compound 4c from this series demonstrated impressive inhibitory activity against VEGFR-2 and AKT with IC50 values of 0.075 µM and 4.60 µM, respectively. Another promising derivative, 3b , also exhibited dual inhibition with IC50 values of 0.126 µM for VEGFR-2 and 6.96 µM for AKT. These findings underscore the potential of the thieno[2,3-c]pyrrole scaffold in generating dual-target inhibitors for cancer therapy.

CompoundVEGFR-2 IC50 (µM)AKT IC50 (µM)
4c 0.0754.60
3b 0.1266.96
Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase) Inhibitors

The enzymes GARFTase and AICARFTase are crucial components of the de novo purine (B94841) biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleic acids. While the exploration of this compound derivatives as dual inhibitors of these enzymes is an area of active investigation, specific examples directly featuring this scaffold are not yet prevalent in publicly accessible literature. However, the broader class of pyrrolo[2,3-d]pyrimidine antifolates has shown promise as dual inhibitors of GARFTase and AICARFTase. nih.gov This suggests that the related thieno[2,3-c]pyrrole core could serve as a valuable template for the design of new inhibitors targeting this pathway.

Alpha-Amylase Inhibitors

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While research has been conducted on various heterocyclic compounds as alpha-amylase inhibitors, specific studies focusing on derivatives of this compound are still emerging. The inhibitory potential of related pyrrolidine (B122466) derivatives has been established, indicating that the thieno[2,3-c]pyrrole scaffold is a promising candidate for the development of novel alpha-amylase inhibitors. google.com Further investigation is warranted to explore the structure-activity relationships of this specific heterocyclic system in inhibiting alpha-amylase.

In Vitro Receptor Modulation Studies

The versatility of the this compound scaffold extends to its application in modulating the activity of various G-protein coupled receptors (GPCRs).

Serotonin (B10506) (5-HT1A) Receptor Binding

The serotonin 1A (5-HT1A) receptor is a well-established target for the treatment of anxiety and depression. Studies on bioisosteres of known serotonin agonists have revealed that thienopyrrole systems can serve as potent ligands for the 5-HT1A receptor. For example, thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole analogs of N,N-dimethyltryptamine have shown significantly greater affinity for the 5-HT1A receptor compared to the parent indole (B1671886) compound. researchgate.net This highlights the potential of the thieno[2,3-c]pyrrole scaffold in the design of novel 5-HT1A receptor ligands. While specific binding affinity data for this compound derivatives are not extensively documented, the favorable interactions of related thienopyrroles suggest this is a promising area for future research.

Cannabinoid Receptor Antagonists

The cannabinoid receptors, CB1 and CB2, are implicated in a variety of physiological processes, and their modulation holds therapeutic potential. Research into novel heterocyclic scaffolds has identified pyrrole-based compounds as potent cannabinoid receptor ligands. nih.gov Specifically, the development of selective CB2 receptor ligands is of great interest for treating inflammatory and immune-related disorders without the psychoactive effects associated with CB1 receptor activation. While direct examples of this compound derivatives as cannabinoid receptor antagonists are not widely reported, the established activity of other pyrrole-containing scaffolds suggests that this particular heterocyclic system could be a valuable starting point for the design of new cannabinoid receptor modulators.

CRTH2 Modulators

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor for prostaglandin (B15479496) D2 and is a key player in allergic inflammation. Consequently, CRTH2 antagonists are being pursued as potential treatments for asthma and other allergic diseases. Patent literature has disclosed various pyrrole derivatives as having CRTH2 receptor modulator activity. google.comgoogle.com Although specific data on this compound derivatives as CRTH2 modulators is limited in peer-reviewed publications, the broader class of pyrrole-containing molecules has shown promise in this area, indicating a potential avenue for the application of this scaffold.

GnRH Receptor Antagonists

While direct studies on this compound derivatives as Gonadotropin-Releasing Hormone (GnRH) receptor antagonists are not extensively documented in the available literature, research into the broader class of thienopyrroles has shown promise. A notable study focused on the isomeric thieno[2,3-b]pyrroles, which were designed as a new class of small-molecule GnRH antagonists. nih.gov The synthesis and structure-activity relationships of these compounds were described, leading to the discovery of potent antagonists. nih.gov Another research effort described the synthesis of highly substituted thienopyrroles and pyrroles as GnRH antagonists, utilizing a Fischer cyclization strategy. researchgate.net These findings suggest that the thienopyrrole core is a viable scaffold for developing GnRH antagonists, warranting further investigation into the specific potential of the this compound isomer.

In Vitro Antiproliferative and Anticancer Studies on Human Tumor Cell Lines (e.g., MCF-7, HepG2, HCT-116, A2780)

Derivatives of the thienopyrrole scaffold have demonstrated significant antiproliferative activity against various human tumor cell lines. Research indicates that these compounds can be effective in targeting cancer cells, with some derivatives showing high selectivity.

One study detailed the synthesis of novel thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones, which are isomeric to the target compound. These derivatives were evaluated for their anticancer activity against the MCF-7 breast cancer cell line. tandfonline.com Compound (Z)-4-(thiophen-2-ylmethylene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one (15a) showed notable activity, with cell viability being reduced to 39.8% at a concentration of 100 µg/mL. tandfonline.com

Another investigation into a series of novel 1,3-dithiolo[4,5-b]quinoxaline derivatives reported their antiproliferative activity against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. nih.gov While not direct derivatives of this compound, this study highlights the anticancer potential of heterocyclic compounds incorporating sulfur and nitrogen. For instance, compound 12 from this study showed significant activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 3.82 µM and 2.26 µM, respectively. nih.gov

The antiproliferative activities of various heterocyclic compounds against different cancer cell lines are summarized in the table below.

Compound/Derivative ClassCell LineActivityReference
(Z)-4-(thiophen-2-ylmethylene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one (15a)MCF-739.8% cell viability at 100 µg/mL tandfonline.com
1,3-dithiolo[4,5-b]quinoxaline derivative 12MCF-7IC50 = 3.82 µM nih.gov
1,3-dithiolo[4,5-b]quinoxaline derivative 12MDA-MB-231IC50 = 2.26 µM nih.gov
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2MCF-7IC50 = 0.013 µM mdpi.com
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 3MCF-7SI = 19.3 mdpi.com
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2MDA-MB-231SI = 3.7 mdpi.com

Antioxidant Activity Assessment

The antioxidant potential of thienopyrrole derivatives has been a subject of investigation, with studies employing common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

A study on novel thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives demonstrated significant antioxidant activity. tandfonline.com Compound (Z)-4-(thiophen-2-ylmethylene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one (15a) exhibited 90.94% inhibition of the DPPH free radical and 79.03% inhibition of the ABTS free radical at a concentration of 500 μg/mL. tandfonline.com The study also noted that derivatives with chloro and bromo substitutions showed high DPPH free radical inhibition, suggesting that the N-H group of the thienopyrrolone core may contribute to this activity through hydrogen transfer. tandfonline.com

The antioxidant activities of these derivatives are presented in the table below.

CompoundAssayActivityConcentrationReference
(Z)-4-(thiophen-2-ylmethylene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one (15a)DPPH90.94% inhibition500 µg/mL tandfonline.com
(Z)-4-(thiophen-2-ylmethylene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one (15a)ABTS79.03% inhibition500 µg/mL tandfonline.com
Chloro-substituted thieno[2,3-b]pyrrol-5-one (15b)DPPH89.64% inhibitionNot specified tandfonline.com
Bromo-substituted thieno[2,3-b]pyrrol-5-one (15c)DPPH86.38% inhibitionNot specified tandfonline.com
Methyl-substituted thieno[2,3-b]pyrrol-5-one (15d)DPPH85.23% inhibitionNot specified tandfonline.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological potency of lead compounds. For thienopyrrole derivatives, SAR studies have provided insights into how different substituents on the core structure influence their therapeutic effects.

In the context of GnRH receptor antagonists, SAR studies on thieno[2,3-b]pyrroles revealed that substitutions at the C4 position, particularly with piperazines and piperidines, improved the physical properties of the compounds while maintaining good in vitro potency. nih.gov This exploration led to the discovery of amidopiperidines with enhanced pharmacokinetic properties. nih.gov

For anticancer applications, research on 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives as potential EGFR tyrosine kinase inhibitors highlighted a clear SAR. nih.gov Compound 6g from this series demonstrated the most potent inhibitory activity against the A549 cell line, suggesting that specific substitutions are key to its efficacy. nih.gov Similarly, studies on 4-amino-thieno[2,3-d]pyrimidines showed that the nature and position of substituents on the thiophene ring are critical for their antiproliferative activity. mdpi.com

These studies underscore the importance of systematic chemical modifications to modulate the biological activity and pharmacokinetic profiles of thienopyrrole-based compounds.

In Materials Science and Organic Electronics

The fused aromatic system of thienopyrroles endows them with interesting electronic and optical properties, making them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Development of Organic Semiconductor Materials

Derivatives of thienopyrrole, especially the dione (B5365651) forms, have been utilized as building blocks for organic semiconductor materials. The strong electron-withdrawing nature of the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) unit makes it a valuable component in the design of n-type organic semiconductors. squarespace.comsigmaaldrich.com

Research has shown that A2-D-A1-D-A2 type small molecules incorporating a TPD core can be synthesized and used as organic semiconductors in organic thin-film transistors (OTFTs). squarespace.com These materials are designed to have specific electronic properties, and their performance can be tuned through chemical modifications.

Applications in Organic Photovoltaic Cells (OPVs)

The development of small molecules for use in solution-processed organic photovoltaic cells has gained significant attention due to their well-defined molecular structures and high purity. ijaers.com Thieno[2,3-c]pyrrole-4,6-dione (TPD) and its isomers have been identified as promising building blocks for donor-acceptor (D-A) structural frameworks in OPV applications. ijaers.com

Several studies have reported on the photovoltaic performance of TPD-based small molecules. For instance, two small molecules, BT-TPD and TBDT-TTPD , based on a thieno[3,4-c]pyrrole-4,6-dione unit, were synthesized and investigated for their use in bulk-heterojunction solar cells. nih.gov These compounds exhibited low highest occupied molecular orbital (HOMO) levels (-5.36 eV) and achieved power conversion efficiencies (PCEs) as high as 4.62%. nih.gov

Another study on well-controlled thieno[3,4-c]pyrrole-4,6-(5H)-dione based conjugated polymers reported a high PCE of 9.21% for a polymer named PT-ttTPD . elsevierpure.com

The performance of various thienopyrrole-based materials in organic photovoltaic cells is detailed in the table below.

MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
TBDT-TTPD4.62Not specified9.1Not specified ijaers.com
PT-ttTPD9.210.8615.3070 elsevierpure.com
6a6.00.9411.854 ijaers.com
6b3.10.936.452 ijaers.com

Utilization in Organic Field-Effect Transistors (OFETs)

Derivatives of thienopyrroles, including isomers like thieno[3,2-b]pyrrole, are promising materials for organic field-effect transistors (OFETs) due to their high electron density and the easily modifiable NH group. digitellinc.comdigitellinc.com These characteristics allow for the development of organic semiconductors with "nearly-ideal" OFET performance, maintaining good charge carrier mobilities and threshold voltages. digitellinc.comdigitellinc.com

Researchers have explored various structural modifications to enhance the performance of thienopyrrole-based OFETs. For instance, donor-acceptor small molecules incorporating thieno[3,2-b]pyrrole as the donor and benzo[c] digitellinc.comdigitellinc.comresearchgate.netthiadiazole (BT) as the acceptor have demonstrated hole mobilities of approximately 0.1 cm² V⁻¹ s⁻¹. acs.org The introduction of different spacer groups between the donor and acceptor units, such as bithiophene versus thienothiophene, has been shown to influence the backbone curvature and, consequently, the charge carrier mobility. nih.gov For example, a curved molecule with a bithiophene spacer exhibited significantly higher mobility than its more linear counterpart with a thienothiophene spacer. nih.gov

Furthermore, the incorporation of solubilizing side chains, such as siloxane-containing chains, has been investigated to improve ambient stability. acs.org While these modifications can enhance stability, they may also affect charge transport properties, as seen in the different mobilities of DPP-2T-2TP and DPP-2F-2TP. acs.org

Polymerization of thienopyrrole-containing monomers is another strategy to improve hole transport and create more stable semiconductors. digitellinc.com Donor-acceptor copolymers, such as those containing thienopyrrole and diketopyrrolopyrrole (DPP) units, have shown increased hole mobility compared to their small molecule counterparts. digitellinc.com

Table 1: Performance of Thienopyrrole-Based Derivatives in OFETs

Compound/Polymer Architecture Hole Mobility (cm² V⁻¹ s⁻¹) Annealing Temperature (°C)
TP-BT2T-BT BGBC 0.08 digitellinc.com Not specified
TP-FBT2T-BT BGBC 1.57 x 10⁻³ digitellinc.com Not specified
P(DPP-TP) BGTC 0.12 digitellinc.com Not specified
TP-BT4T-TP BGBC 0.0259 nih.gov 120
TP-BT2TT-TP BGBC 5.41 x 10⁻⁵ nih.gov 120
DPP-2T-2TP Not specified 4.10 x 10⁻² acs.org Not specified

BGBC: Bottom-Gate/Bottom-Contact; BGTC: Bottom-Gate/Top-Contact

Role in Organic Electroluminescent Devices (OLEDs) and Host Materials for Phosphorescent OLEDs (PhOLEDs)

Thieno[3,4-c]pyrrole-4,6-dione (TPD)-based conjugated polymers have emerged as significant materials in the field of organic electroluminescent devices (OLEDs), particularly in the development of organic solar cells (OSCs). rsc.org These polymers typically exhibit deep frontier energy levels and wide band gaps, which are advantageous for achieving high open-circuit voltage and good spectral matching with non-fullerene acceptors in OSCs. rsc.org The ability to synthesize these polymers through environmentally friendly methods like direct (hetero)arylation polymerization makes them suitable for large-scale production. rsc.org

In the realm of phosphorescent OLEDs (PhOLEDs), the design of efficient host materials is crucial for achieving high performance, especially for blue emitters. rsc.orgresearchgate.netep2-bayreuth.de While specific use of this compound as a host material is not extensively documented in the provided results, the broader class of heterocyclic compounds is central to host material design. rsc.org Host materials in PhOLEDs need to have high triplet energies to effectively confine the triplet excitons on the phosphorescent guest molecules. ep2-bayreuth.dersc.org

Researchers have developed universal host materials capable of hosting red, green, and blue phosphorescent emitters in single-layer PhOLEDs (SL-PhOLEDs). rsc.org For instance, materials based on the association of an electron-rich phenylacridine unit with an electron-deficient diphenylphosphineoxide-substituted fluorene (B118485) have shown great promise. rsc.org The strategic placement and number of the diphenylphosphineoxide units on the fluorene backbone significantly influence the device performance. rsc.org One such host, SPA-2,7-F(POPh₂)₂, has demonstrated high external quantum efficiencies (EQEs) for red, green, and blue SL-PhOLEDs, reaching up to 18% with a sky-blue emitter. rsc.org Another material, SPA-2-FPOPh₂, enabled the fabrication of the first-ever SL-PhOLED using the blue phosphorescent emitter FIr6, achieving an EQE of 9.1%. rsc.org

The development of pure hydrocarbon (PHC) host materials represents another significant advancement, aiming to overcome the potential instability associated with heteroatom-containing hosts. nih.gov These PHC hosts have achieved remarkable efficiencies, with a white PhOLED reaching an EQE of 27.7% and a blue PhOLED surpassing the 25% EQE barrier for the first time with an FIrpic blue emitter. nih.gov

Table 2: Performance of Selected Host Materials in PhOLEDs

Host Material Emitter Device Type Max. External Quantum Efficiency (%)
SPA-2,7-F(POPh₂)₂ FIrpic (sky-blue) SL-PhOLED 18 rsc.org
SPA-2-FPOPh₂ FIr6 (blue) SL-PhOLED 9.1 rsc.org
TPSi-F FIrpic (sky-blue) PhOLED 15 researchgate.net
Host 6 Ir(dbfmi) (blue) PhOLED 8.7 (at 100 cd/m²) ep2-bayreuth.de
MBPTRZ FIrpic (blue) PhOLED 7.0 ep2-bayreuth.de
Pure Hydrocarbon Host FIrpic (blue) PhOLED 25.6 nih.gov

Exploration in Photosensitizers for Photodynamic Therapy

Pyrrole-based compounds are extensively studied as photosensitizers in photodynamic therapy (PDT), a treatment modality that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) to treat diseases like cancer. researchgate.netnih.govnih.gov While many clinically approved photosensitizers are macrocyclic tetrapyrroles like porphyrins and chlorins, other pyrrole derivatives are also being actively investigated. researchgate.net

Derivatives of diketopyrrolopyrrole (DPP), which share a pyrrole core, have been developed as activatable photosensitizers for imaging-guided PDT. nih.gov For example, the compound DPP-GGT was designed to be selectively activated by γ-glutamyltranspeptidase, an enzyme often overexpressed in tumors, thereby triggering its photosensitizing ability specifically in cancer cells. nih.gov

The effectiveness of PDT can be enhanced by combining it with other therapeutic strategies. nih.gov For instance, DPP-based photosensitizers have been integrated into nanoparticle systems for synergistic photothermal therapy (PTT) and PDT. nih.gov In one approach, a DPP photosensitizer was loaded onto black phosphorus nanosheets, which possess excellent photothermal conversion efficiency. nih.gov Another strategy involves creating hybrid platforms where DPP-conjugated polymers are combined with iridium nanoparticles that can catalyze the production of oxygen within the tumor microenvironment, alleviating hypoxia and enhancing the photodynamic effect. nih.gov

The primary mechanism of PDT involves the photosensitizer absorbing light and transferring energy to molecular oxygen, generating highly reactive singlet oxygen, which is responsible for the therapeutic effect. nih.gov The structural design of the photosensitizer is critical for optimizing ROS production and targeting specific organelles within the cancer cells to induce immunogenic cell death, a process that can stimulate an anti-tumor immune response. nih.gov

Conducting Polymeric Materials Derived from Thienopyrroles

Conducting polymers are a class of organic materials that possess electrical conductivity, a property traditionally associated with metals. nih.govresearchgate.netyoutube.com This conductivity arises from the delocalized π-electrons along the polymer backbone, which is typically composed of sp² hybridized carbon atoms. youtube.com Common examples of conducting polymers include polyacetylene, polypyrrole, and polythiophene. nih.govresearchgate.net The electrical properties of these polymers can be significantly enhanced through a process called doping. nih.govyoutube.com

Thienopyrroles, which combine the structural features of thiophene and pyrrole, are valuable building blocks for creating novel conducting polymers. Poly(N-acyl dithieno[3,2-b:2′,3′-d]pyrrole)s, for example, are a class of conducting polymers that have garnered attention due to their highly stabilized energy levels. nih.gov The properties of these polymers can be tuned by modifying the N-acyl group. For instance, electropolymerization of N-octanoyl dithieno[3,2-b:2′,3′-d]pyrrole resulted in a polymer with a bandgap of 1.60 eV. nih.gov

The development of donor-acceptor copolymers is a common strategy to create low bandgap materials suitable for applications like organic solar cells. nih.govacs.org A copolymer of N-substituted benzoyl dithieno[3,2-b:2′,3′-d]pyrrole and 4,7-dithieno-2,1,3-benzothiadiazole exhibited a low band gap of 1.44 eV. nih.gov Similarly, copolymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD) have been synthesized and show promise as p-type semiconductors in organic electronic devices. researchgate.net

The architecture of these polymers also plays a crucial role in their properties. Hyperbranched polymers based on N-benzoyl dithieno[3,2-b:2′,3′-d]pyrrole have been synthesized, offering good solubility and processability. nih.gov The branching structure was found to influence the stacking of polymer chains and their optical properties. nih.gov

The synthesis of conducting polymers can be achieved through various methods, including chemical oxidation, electrochemical polymerization, and vapor phase synthesis. nih.govmdpi.com Electrochemical synthesis is a particularly straightforward method for producing conducting polymer films. mdpi.com

Polymorph Study and Control for Material Performance

In the context of thienopyrrole-based materials, studies have shown that different solid-state packing can lead to significant variations in performance. For instance, in a study of two polymers, P1 and P2, based on a novel diketopyrrolopyrrole (DPP) unit bearing thieno[3,2-b]thiophene, the solid-state absorption spectra indicated different packing arrangements. ulb.ac.be Polymer P2 exhibited a significant red shift in its absorption onset compared to P1, suggesting more effective solid-state packing, which is often correlated with higher charge-carrier mobility. ulb.ac.be However, initial X-ray diffraction studies did not reveal any crystallinity in the as-spun films of either polymer, indicating that further investigation into their solid-state structures is necessary. ulb.ac.be

The control of polymorphism is a key challenge and an area of active research. The choice of solubilizing side chains on a polymer can influence its ability to self-assemble into ordered structures. For example, in a study of two DPP-terthiophene-based polymers, the inclusion of hydrophilic triethylene glycol (TEG) chains was shown to have a significant effect on the interchain packing and thin-film morphology. researchgate.net The polymer with uniformly distributed TEG chains spontaneously formed a more ordered thin film, which is expected to facilitate better charge transport. researchgate.net

These examples highlight the importance of understanding and controlling the solid-state structure of thienopyrrole derivatives to optimize their performance in electronic applications.

In Chemical Biology

Thienopyrrole derivatives are also finding applications in the field of chemical biology, particularly as tools to study biological processes.

Application as Chemical Probes for Biochemical Assays

The unique properties of thienopyrrole-based compounds make them suitable for use as chemical probes in biochemical assays. For instance, their potential for derivatization allows for the synthesis of molecules designed to interact with specific biological targets.

Derivatives of thieno[2,3-d]pyrimidine (B153573) have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These compounds were evaluated for their anticancer activity against various human cancer cell lines, and the most active derivatives were tested for their ability to inhibit VEGFR-2 in vitro. nih.gov Such studies demonstrate the use of thienopyrimidine scaffolds as probes to investigate enzyme inhibition and explore potential therapeutic avenues.

In another example, 2-cyanopyrrole derivatives have been synthesized and screened as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production and food browning. researchgate.netfrontiersin.org The most potent inhibitor identified in this study was further investigated to understand its mechanism of inhibition through kinetic and molecular docking studies. researchgate.netfrontiersin.org This research showcases the use of pyrrole-based compounds as chemical probes to identify and characterize enzyme inhibitors.

Furthermore, thienopyridine and thienopyrimidine derivatives have been evaluated as inhibitors of human choline (B1196258) kinase α1 (CKα1), another target for anticancer drug development. nih.gov By systematically modifying the structure of these compounds, researchers were able to study the structure-activity relationship and identify derivatives with improved inhibitory and antiproliferative activity. nih.gov These compounds serve as valuable chemical probes to study the role of CKα1 in cancer cell biology and to develop new therapeutic strategies. nih.gov

Studies on Enzyme and Receptor Interactions

The unique structural features of the this compound core, which combines a thiophene ring with a pyrrolidine ring, allow for diverse chemical modifications. These modifications can significantly influence the compound's binding affinity and selectivity for various enzymes and receptors, leading to a range of pharmacological activities.

Inhibition of Extracellular Signal-Regulated Kinase (ERK)

A significant area of research for 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one derivatives has been in the field of oncology, specifically as inhibitors of extracellular signal-regulated kinase (ERK). google.comucr.edu ERK is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers and plays a crucial role in cell proliferation and survival.

A patent application has disclosed a series of 6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one derivatives as potent inhibitors of ERK1 and ERK2. google.com These compounds were designed to target the kinase activity of ERK and have shown promise in preclinical studies for the treatment of cancers with mutations in the RAS/RAF/MEK/ERK pathway. google.com

One notable example from this series is the compound 6,6-dimethyl-2-{2-[(1-methyl-1H-pyrazol-5-yl)amino]pyrimidin-4-yl}-5-[2-(morpholin-4-yl)ethyl]-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one . google.com The table below summarizes the inhibitory activity of this and a related derivative against ERK2.

Compound NameTargetInhibitory Activity (IC₅₀)
6,6-dimethyl-2-{2-[(1-methyl-1H-pyrazol-5-yl)amino]pyrimidin-4-yl}-5-[2-(morpholin-4-yl)ethyl]-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-oneERK2< 0.5 µM
6,6-dimethyl-2-{2-[(1-methyl-1H-pyrazol-5-yl)amino]pyrimidin-4-yl}-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-oneERK2< 1 µM

Table 1: Inhibitory activity of selected 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one derivatives against ERK2. Data sourced from patent WO2016106029A1. google.com

The data indicates that substitutions at the 5-position of the thienopyrrolone core can significantly impact the inhibitory potency, with the morpholin-4-ylethyl substituted derivative showing higher activity. These findings underscore the potential of the this compound scaffold as a template for the development of novel and potent ERK inhibitors for cancer therapy.

It is important to note that while the broader class of thienopyrroles has been investigated for a range of other biological activities, including the inhibition of other kinases, monoamine oxidase, and interactions with GABAA receptors, specific and detailed research findings with quantitative data for derivatives of the exact this compound scaffold in these areas are less prevalent in the public domain. The primary and most well-documented application in enzyme and receptor interactions for this specific chemical entity remains in the realm of ERK inhibition.

Future Research Directions and Perspectives for 5,6 Dihydro 4h Thieno 2,3 C Pyrrole Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Architectures

The synthesis of the 5,6-dihydro-4H-thieno[2,3-c]pyrrole core and its derivatives has been an area of active investigation. Early syntheses often relied on multi-step procedures. For instance, one of the inaugural syntheses of the related 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one involved a Curtius rearrangement of a monoacyl azide (B81097) derived from a methyl thiophene-3-carboxylate derivative. More recent efforts have focused on developing more efficient and versatile synthetic methodologies.

A significant challenge lies in the controlled introduction of various substituents at different positions of the bicyclic system to fine-tune its properties. The development of synthetic routes that provide access to a wide range of structurally diverse derivatives is crucial for exploring their full potential in various applications.

Exploration of Advanced Functionalization Strategies for Tailored Properties

The ability to precisely modify the this compound scaffold is paramount for tailoring its biological and material properties. Advanced functionalization strategies are key to achieving this.

Future research will focus on developing regioselective functionalization techniques to introduce a variety of chemical groups onto the thienopyrrole core. This includes exploring late-stage functionalization reactions that can be performed on the intact heterocyclic system, allowing for the rapid generation of diverse compound libraries. Techniques such as C-H activation, cross-coupling reactions, and electrophilic/nucleophilic substitutions will be instrumental. For example, bromination of the thiophene (B33073) ring has been shown to enhance electrophilicity, making it amenable to cross-coupling reactions for further derivatization.

Moreover, the synthesis of thienopyrroles with specific functionalities for targeted applications is a growing area of interest. For instance, incorporating photochromic units, such as 1,2-dihetarylethenes, into the thienopyrrole structure has been demonstrated, opening up possibilities for applications in optical memory and molecular switches. acs.org The development of methods to introduce a wider array of functional groups will undoubtedly expand the application scope of these compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For this compound chemistry, these computational tools offer immense potential.

AI and ML algorithms can be trained on existing datasets of thienopyrrole derivatives and their associated properties to predict the characteristics of new, unsynthesized compounds. acs.orgresearchgate.net This can significantly accelerate the discovery of molecules with desired biological activities or material properties by prioritizing synthetic efforts on the most promising candidates. rsc.org For instance, machine learning models can be developed to predict the electronic properties of polyaromatic compounds, including thienopyrrole moieties, which is crucial for their application in organic electronics. acs.orgresearchgate.net

Furthermore, AI can assist in the design of novel synthetic routes by predicting reaction outcomes and optimizing reaction conditions. rsc.org By analyzing vast amounts of chemical reaction data, machine learning algorithms can identify novel synthetic pathways that may not be apparent to human chemists. This computational approach can help overcome synthetic challenges and facilitate the creation of complex thienopyrrole-based molecules. Researchers have already begun using machine learning to screen for promising organic photovoltaic materials, where thienopyrrole derivatives are of interest. researchgate.netacs.org

Expansion of Biological Target Space and Mechanism of Action Studies

Derivatives of the thienopyrrole scaffold have shown a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. igi-global.comresearchgate.net A significant focus of future research will be to expand the known biological target space for these compounds and to elucidate their mechanisms of action.

Identifying the specific molecular targets of bioactive thienopyrrole derivatives is crucial for understanding their therapeutic potential and for the rational design of more potent and selective drugs. smolecule.comvulcanchem.com For example, certain derivatives of 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one have been found to inhibit extracellular-signal-regulated kinase (ERK), a key protein in cancer cell proliferation. google.com Other thienopyrrole compounds have been identified as inhibitors of glycogen (B147801) phosphorylase for potential diabetes treatment and as allosteric inhibitors of the hepatitis C virus RNA polymerase. nih.gov More recent studies have highlighted their potential as inhibitors of Toll-like receptors (TLRs) for treating autoimmune and inflammatory conditions. acs.org

Future investigations will likely employ a combination of experimental techniques, such as affinity chromatography and proteomics, along with computational methods like molecular docking, to identify protein targets. researchgate.net Once a target is identified, detailed mechanism of action studies will be necessary to understand how the thienopyrrole compound modulates the target's function at the molecular level. This knowledge is essential for optimizing the therapeutic efficacy and minimizing potential side effects.

Discovery of New Applications in Emerging Fields of Materials Science and beyond

The unique electronic and photophysical properties of thienopyrroles make them attractive candidates for applications in materials science. tandfonline.com The extended π-conjugation in these systems can lead to interesting optical and electronic properties.

Future research will explore the use of this compound derivatives in emerging fields such as organic electronics, photovoltaics, and sensor technology. For example, polymers based on thienopyrrole-dione units have been synthesized and investigated for their potential in organic solar cells. researchgate.net The ability to tune the electronic properties of these materials through chemical modification of the thienopyrrole core is a key advantage. researchgate.net

The development of new thienopyrrole-based materials with tailored properties, such as high charge carrier mobility, strong light absorption, or specific sensing capabilities, will be a major research thrust. This will involve the synthesis of novel monomers and polymers and the detailed characterization of their material properties. The incorporation of thienopyrrole units into larger, more complex molecular architectures, such as porphyrinoids, has been shown to influence the aromatic properties of the macrocycle, suggesting potential for electronic applications. igi-global.com

Green Chemistry Innovations in Thienopyrrole Synthesis and Application

The principles of green chemistry are increasingly important in all areas of chemical research and development. Future efforts in this compound chemistry will undoubtedly focus on developing more environmentally benign synthetic methods and applications.

This includes the use of greener solvents, renewable starting materials, and catalysts that are less toxic and more efficient. Microwave-assisted synthesis, for example, has been shown to be an eco-friendly method for preparing thienopyrroles, offering shorter reaction times and reduced energy consumption. igi-global.com The use of direct heteroarylation polycondensation for the synthesis of thienopyrroledione-based polymers is another green approach, as it avoids the use of toxic tin reagents commonly employed in Stille coupling reactions. researchgate.net

Furthermore, the development of biodegradable thienopyrrole-based materials and the design of synthetic processes that minimize waste generation will be key areas of focus. The application of biocatalysis, using enzymes to perform specific chemical transformations, could also offer a green alternative to traditional synthetic methods. By embracing green chemistry principles, the future development of thienopyrrole chemistry can be both scientifically innovative and environmentally responsible.

Q & A

Basic Research Question

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., methyl vs. amino groups) .
  • X-ray crystallography : Resolves fused bicyclic conformations, as seen in related thieno-pyrimidinones .
  • HPLC-MS : Ensures purity (>95%) and identifies by-products (e.g., bromination intermediates) .
  • Solubility testing : Aqueous solubility (e.g., hydrochloride salts) informs formulation for in vivo studies .

How can researchers resolve contradictions in reported biological activity data for this scaffold?

Advanced Research Question
Contradictions often stem from:

  • Purity variations : Commercial samples (e.g., 97% vs. 95% purity) impact IC50 values . Validate via HPLC before assays.
  • Structural analogs : ML199 (APE1 inhibitor) vs. ERK-targeting salts show divergent mechanisms; confirm target specificity using knockout models .
  • Experimental design : Standardize cell lines (e.g., HEK293 vs. HeLa) and salt forms (hydrochloride vs. free base) .

What safety protocols are essential when handling this compound derivatives?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation (H315 hazard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile by-products (e.g., acetic acid) .
  • Storage : Protect light-sensitive derivatives (e.g., hydrochloride salts) in amber vials at RT .

How can pharmacokinetic properties of this scaffold be optimized for in vivo studies?

Advanced Research Question

  • Salt selection : Hydrochloride salts improve water solubility for intravenous administration .
  • Prodrug strategies : Esterification (e.g., methyl carboxylates) enhances membrane permeability, as seen in related thieno-pyrroles .
  • ADME profiling : Use radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) to track metabolism and excretion .

What computational methods support the design of novel this compound analogs?

Advanced Research Question

  • Docking studies : Predict binding to ERK or APE1 using crystal structures (PDB: 4QTB for ERK) .
  • QSAR models : Correlate substituent electronegativity with inhibitory activity (e.g., amino groups enhance hydrogen bonding) .
  • MD simulations : Assess stability of salt forms in physiological buffers .

How do fused-ring conformations impact the reactivity of this scaffold?

Advanced Research Question
X-ray data for analogs (e.g., thiopyrano-thieno-pyrimidinones) reveal:

  • Planarity : The thieno-pyrrole core is nearly planar, favoring π-π stacking with aromatic residues in target enzymes .
  • Substituent orientation : Axial vs. equatorial positioning of bromine affects electrophilic reactivity .
  • Torsional strain : Non-planar derivatives (dihedral angles >80°) show reduced stability in acidic conditions .

What strategies mitigate by-product formation during halogenation reactions?

Advanced Research Question

  • Controlled stoichiometry : Limit bromine excess to 1.1 equivalents to avoid di-brominated by-products .
  • Solvent choice : Polar protic solvents (e.g., HOAc/water) stabilize intermediates and reduce radical side reactions .
  • Temperature gradients : Gradual warming (0°C → RT) post-reaction minimizes decomposition .

How can researchers validate target engagement in cellular assays?

Advanced Research Question

  • Cellular thermal shift assays (CETSA) : Confirm binding to ERK or APE1 by measuring protein melting shifts .
  • Knockdown/knockout models : Use siRNA or CRISPR to verify phenotype rescue upon target inhibition .
  • Radiotracer assays : Quantify inhibition of AP endonuclease activity in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.